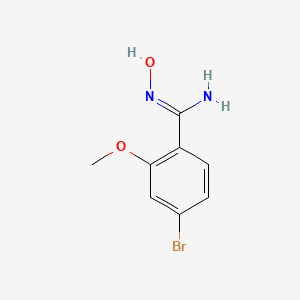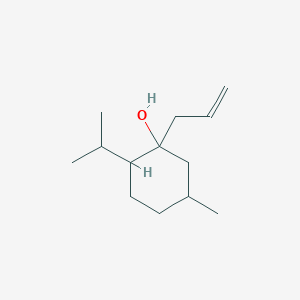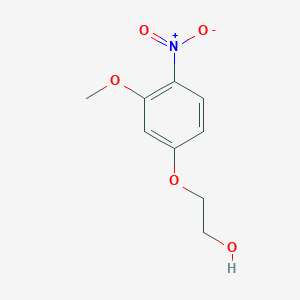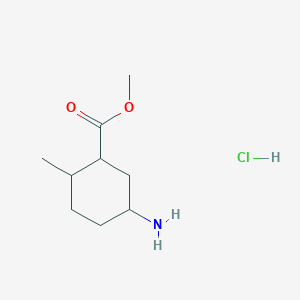
2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a quinolinyl moiety, and a trifluoromethanesulfonate group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The presence of the dichlorophenyl group makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The quinolinyl moiety can participate in redox reactions under appropriate conditions.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the quinolinyl moiety.
科学研究应用
2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The dichlorophenyl group and quinolinyl moiety can interact with enzymes and receptors, modulating their activity. The trifluoromethanesulfonate group can enhance the compound’s solubility and stability, facilitating its biological activity.
相似化合物的比较
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug with a similar dichlorophenyl group.
Aceclofenac: Another anti-inflammatory drug with structural similarities.
Uniqueness
What sets 2-(2,6-Dichlorophenyl)-6-quinolinyl trifluoromethanesulfonate apart is the combination of the trifluoromethanesulfonate group with the dichlorophenyl and quinolinyl moieties
属性
分子式 |
C16H8Cl2F3NO3S |
|---|---|
分子量 |
422.2 g/mol |
IUPAC 名称 |
[2-(2,6-dichlorophenyl)quinolin-6-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H8Cl2F3NO3S/c17-11-2-1-3-12(18)15(11)14-6-4-9-8-10(5-7-13(9)22-14)25-26(23,24)16(19,20)21/h1-8H |
InChI 键 |
POZPOBDFMCNIBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![tert-butyl N-(2-azaspiro[3.5]nonan-7-ylmethyl)carbamate;hydrochloride](/img/structure/B13895665.png)
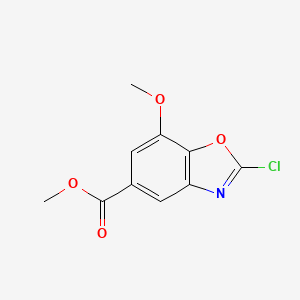
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
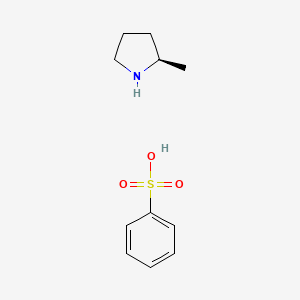
![benzyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate](/img/structure/B13895682.png)
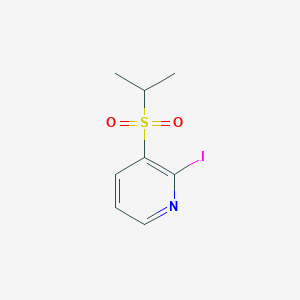
![2-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13895692.png)

